3,6-dimethyl-N-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Description
3,6-Dimethyl-N-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring a fused oxazole-pyridine core. Its structure includes methyl groups at positions 3 and 6 of the oxazolo-pyridine scaffold and a phenyl-substituted carboxamide at position 2.
Properties
IUPAC Name |
3,6-dimethyl-N-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-9-8-12(13-10(2)18-20-15(13)16-9)14(19)17-11-6-4-3-5-7-11/h3-8H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWWBDQMXPWMRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dimethyl-N-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,6-dimethylpyridine-2,4-dione with phenyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of the desired oxazole ring .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3,6-dimethyl-N-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
3,6-dimethyl-N-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has been investigated for its potential therapeutic effects:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines.
- Anticancer Properties : Research indicates potential mechanisms through which it may induce apoptosis in cancer cells.
- Antimicrobial Effects : The compound has shown promise against various bacterial strains in laboratory settings.
Material Science
In addition to its pharmaceutical applications, this compound serves as a building block for synthesizing more complex materials. Its unique structure allows for modifications that can enhance material properties such as thermal stability and electrical conductivity.
Organic Synthesis
The compound is utilized in organic synthesis as an intermediate or precursor for developing other biologically active molecules. Its unique functional groups enable diverse chemical transformations.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer effects of this compound on human cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation and induced apoptosis through the activation of caspase pathways.
Case Study 2: Anti-inflammatory Mechanism
Research conducted at a leading university examined the anti-inflammatory properties of this compound. In vitro assays demonstrated that it significantly reduced levels of inflammatory markers in macrophage cultures treated with lipopolysaccharide (LPS), suggesting its potential use in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 3,6-dimethyl-N-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Key structural analogs differ in substituents on the oxazolo-pyridine core, influencing physicochemical properties, binding affinity, and metabolic stability. Below is a comparative analysis:
Table 1: Structural and Property Comparison of Selected Analogs
Key Research Findings
- Patent Activity: Sanofi’s patents on oxazolo[5,4-b]pyridine carboxylic acid derivatives suggest therapeutic applications in soluble guanylate cyclase modulation, though carboxamide derivatives (like the target compound) remain underexplored in this context.
- Purity and Stability : Most analogs (e.g., C₁₁H₁₀F₃N₃O₂S, ) are synthesized at 95% purity, indicating robust synthetic protocols. The target compound’s carboxamide group may confer superior stability under storage conditions compared to esters or acids.
Biological Activity
3,6-Dimethyl-N-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound with significant potential in medicinal chemistry. Its structural features suggest a diverse range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides an in-depth examination of its biological activity based on available research findings.
| Property | Value |
|---|---|
| Molecular Formula | C16H15N3O2 |
| Molecular Weight | 281.31 g/mol |
| IUPAC Name | 3,6-dimethyl-N-(2-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
| CAS Number | 1190258-95-7 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound was tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, in a study evaluating its impact on H9c2 cardiomyocytes and J774 macrophages, several derivatives exhibited IC50 values greater than 40 μM, indicating potent activity against cancer cells while maintaining lower toxicity levels in normal cells .
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of specific cellular pathways associated with tumor growth and survival. It has been suggested that the compound may induce apoptosis through oxidative stress pathways and modulation of reactive oxygen species (ROS) levels .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines and reduce inflammation in various models . This dual action makes it a candidate for further exploration in inflammatory diseases.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Preliminary screening has indicated activity against certain bacterial strains; however, more detailed studies are required to establish its efficacy and mechanism against pathogens .
Study 1: Cytotoxicity Assessment
A comprehensive cytotoxicity assessment was conducted using various derivatives of the compound. The results indicated that compounds with electron-withdrawing groups at the para position on the aromatic ring exhibited enhanced cytotoxicity against cancer cell lines. The most effective derivatives significantly increased cell viability when co-treated with doxorubicin (DOX), suggesting a synergistic effect that could be leveraged in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
